DQ-2511 is a substituted benzamide derivative that has been investigated for its anti-ulcer and prokinetic properties. [] It falls under the classification of gastrointestinal drugs. [] DQ-2511 has been a subject of scientific research for its potential in treating gastric motility disorders and peptic ulcers.
The synthesis of DQ-2511 involves a series of steps starting with 2-(3,4-dimethoxyphenyl)ethylamine. A detailed description can be found in the paper "Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities." [] The synthesis involves acylation of the amine with various reagents, ultimately leading to the formation of DQ-2511 and related compounds.
DQ-2511 has been shown to ameliorate delayed gastric emptying induced by cholecystokinin-octapeptide, dopamine, and alpha-calcitonin gene-related peptide. [] Radioligand binding studies suggest that its prokinetic action is not due to the blockade of receptors for cholecystokinin-octapeptide, dopamine, serotonin, alpha-calcitonin gene-related peptide, nicotine, or muscarine. [] Evidence points towards the involvement of intrinsic and extrinsic autonomic innervation in its mechanism of action. [] Additionally, it has been shown to activate a cyclic GMP-dependent Cl- channel in rabbit gastric parietal cells, leading to an increase in cyclic GMP levels without affecting intracellular Ca2+ concentration. []
Further research is needed to fully elucidate the mechanism of action of DQ-2511 and to optimize its therapeutic potential. [] Investigations into its pharmacokinetic properties, long-term safety, and efficacy in clinical trials are crucial. Exploring the potential of DQ-2511 in combination therapies for gastrointestinal disorders could be another avenue for future research.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2